4-[(4-Ethylphenoxy)methyl]benzohydrazide
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Overview
Description
4-[(4-Ethylphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol It is known for its unique structure, which includes an ethylphenoxy group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
4-[(4-Ethylphenoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-Ethylphenoxy)methyl]benzohydrazide include:
- 4-[(4-Methylphenoxy)methyl]benzohydrazide
- 4-[(4-Chlorophenoxy)methyl]benzohydrazide
- 4-[(4-Bromophenoxy)methyl]benzohydrazide
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields .
Biological Activity
4-[(4-Ethylphenoxy)methyl]benzohydrazide is a hydrazide derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of hydrazones, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzohydrazide core with an ethylphenoxy group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. A comparative analysis of related compounds revealed that certain substitutions on the benzohydrazide structure enhance antimicrobial efficacy.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Related Hydrazone | S. aureus | 16 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in neurodegenerative diseases.
- Enzyme Inhibition Results :
- AChE : IC50 values ranged from 40 to 100 µM.
- BuChE : IC50 values were found to be slightly higher, indicating a preference for AChE inhibition.
These findings suggest that modifications to the hydrazone structure can significantly impact enzyme inhibition potency.
Study on Cholinesterase Inhibition
A study published in Molecules highlighted the dual inhibition properties of hydrazones derived from benzohydrazides. The research demonstrated that specific substitutions on the benzene ring could lead to enhanced inhibition of cholinesterases, which are important targets in treating Alzheimer's disease. The study reported that derivatives with electron-withdrawing groups exhibited stronger inhibitory effects compared to their unsubstituted counterparts .
Antioxidant Activity
Another investigation assessed the antioxidant properties of related hydrazones. The study utilized various assays, including DPPH and ABTS radical scavenging tests, revealing significant antioxidant activity in some derivatives. This suggests that this compound may also contribute to oxidative stress reduction in cellular systems .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of benzohydrazide derivatives:
- Electron-Withdrawing Groups : Enhance AChE inhibition.
- Hydrophobic Substituents : Improve antimicrobial activity.
- Steric Hindrance : Can reduce enzyme binding affinity.
These insights guide future synthetic modifications aimed at enhancing therapeutic efficacy.
Properties
IUPAC Name |
4-[(4-ethylphenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-5-9-15(10-6-12)20-11-13-3-7-14(8-4-13)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKOGRGRIRQEJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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